molecular formula C13H18O9 B3425123 D-Arabinose, 2,3,4,5-tetraacetate CAS No. 3891-58-5

D-Arabinose, 2,3,4,5-tetraacetate

Cat. No.: B3425123
CAS No.: 3891-58-5
M. Wt: 318.28 g/mol
InChI Key: ZYPMNZKYVVSXOJ-UHFFFAOYSA-N
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Description

D-Arabinose, 2,3,4,5-tetraacetate is a fully acetylated derivative of the pentose sugar D-arabinose. This compound is synthesized via acetylation of D-arabinose using acetic anhydride and sodium acetate, resulting in a crystalline product with a melting point of 96–97°C and a specific optical rotation of [α]₂²D –43.8° (c 1.00, chloroform) . The tetraacetate structure enhances its stability and solubility in organic solvents, making it valuable in synthetic chemistry for protecting hydroxyl groups during multi-step reactions. Its molecular formula is C₁₃H₁₈O₉, with a molecular weight of 318.28 g/mol .

Properties

IUPAC Name

(2,3,4-triacetyloxy-5-oxopentyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPMNZKYVVSXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952860
Record name 2,3,4,5-Tetra-O-acetylpentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30571-56-3, 3891-58-5
Record name NSC170164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Arabinose,3,4,5-tetraacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetra-O-acetylpentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinose, 2,3,4,5-tetraacetate typically involves the acetylation of D-arabinose. One common method is to react D-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: D-Arabinose, 2,3,4,5-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of D-Arabinose, 2,3,4,5-tetraacetate involves its interaction with specific molecular targets and pathways. The acetyl groups on the molecule can influence its binding affinity to enzymes and receptors. For example, in biological systems, the compound can be hydrolyzed to release D-arabinose, which then participates in metabolic pathways such as glycolysis and the pentose phosphate pathway . The acetylation also affects the compound’s solubility and stability, making it useful in various biochemical assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose (CAS 43225-70-3)

  • Structure: This compound is the furanose form of D-arabinose tetraacetate, with acetyl groups at positions 1,2,3,3. The furanose ring introduces distinct conformational constraints compared to the pyranose form.
  • Properties : It has a molecular formula of C₁₂H₁₈O₈ and a molecular weight of 290.27 g/mol. Its XLogP3 value is 0.6, indicating moderate lipophilicity .
  • Applications: Used in glycosylation reactions and as a precursor for nucleoside analogs due to its reactive anomeric center .

Arabinose, Hydrate, 1,1-Diacetate 2,3,4,5-Tetrabenzoate, L- (8CI) (CAS 17013-96-6)

  • Structure: Features a combination of acetate and benzoate groups (1,1-diacetate and 2,3,4,5-tetrabenzoate) on an L-arabinose backbone.
  • Properties : Molecular formula C₃₇H₃₂O₁₂ (MW 668.64 g/mol), with high hydrophobicity (XLogP3 = 6.6) due to bulky benzoate substituents .
  • Reactivity : Benzoate groups require harsher conditions (e.g., strong bases) for deprotection compared to acetates, limiting its use in delicate synthetic pathways .

D-Arabinononitrile, 2,3,4,5-Tetraacetate (CAS 34360-54-8)

  • Structure : A nitrile derivative with acetyl groups at all hydroxyl positions.
  • Properties : Molecular formula C₁₃H₁₆N₂O₈ (MW 328.28 g/mol). The nitrile group introduces electrophilicity, enabling participation in Strecker or Ugi reactions .
  • Applications: Serves as a precursor for amino sugar synthesis via nitrile reduction .

2-Deoxy-α-D-arabino-Hexopyranose 1,3,4,6-Tetraacetate (CAS 16750-06-4)

  • Structure: A 2-deoxy hexopyranose derivative with acetyl groups at positions 1,3,4,5.
  • Properties : Molecular formula C₁₄H₂₀O₉ (MW 332.30 g/mol). The absence of a 2-hydroxyl group reduces hydrogen-bonding capacity, enhancing membrane permeability .
  • Biological Relevance : Used in prodrug design to improve bioavailability of nucleoside analogs .

Comparative Analysis

Structural and Functional Differences

Property D-Arabinose Tetraacetate 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose L-Arabinose Tetrabenzoate D-Arabinononitrile Tetraacetate 2-Deoxyhexopyranose Tetraacetate
Molecular Weight 318.28 g/mol 290.27 g/mol 668.64 g/mol 328.28 g/mol 332.30 g/mol
Functional Groups Acetate Acetate (furanose) Acetate/Benzoate Acetate/Nitrile Acetate/2-Deoxy
XLogP3 0.6 0.6 6.6 N/A N/A
Key Applications Protecting group Glycosylation Specialty synthesis Amino sugar synthesis Prodrug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arabinose, 2,3,4,5-tetraacetate
Reactant of Route 2
D-Arabinose, 2,3,4,5-tetraacetate

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